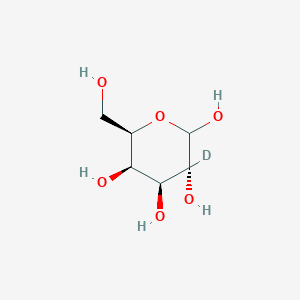

D-Galactose-2-d

描述

D-Galactose-2-d is a naturally occurring monosaccharide, commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids. It is a C4 epimer of glucose and exists predominantly in the D-configuration. This compound is a reducing sugar, which readily participates in the Maillard browning reaction. It is easily soluble in water and slightly soluble in ethanol and glycerol .

准备方法

Synthetic Routes and Reaction Conditions: D-Galactose-2-d can be synthesized through various chemical methods. One common method involves the use of tri-O-acetyl-D-galactal, which undergoes a series of reactions including the addition of nitrosyl chloride, conversion to an oxime, and reduction to yield D-galactosamine. This compound can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic conversion. For example, the bioconversion of galactose-rich biomass using L-arabinose isomerase can produce this compound. This method is advantageous due to its efficiency and the use of renewable resources .

化学反应分析

Types of Reactions: D-Galactose-2-d undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-galactonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound with sodium borohydride yields D-galactitol.

Common Reagents and Conditions:

Oxidation: Nitric acid, warm conditions.

Reduction: Sodium borohydride, aqueous conditions.

Substitution: Acetic anhydride, silver oxide, alkyl halides.

Major Products:

Oxidation: D-galactonic acid.

Reduction: D-galactitol.

Substitution: Various esters and ethers.

科学研究应用

Metabolic Studies

D-Galactose-2-d is widely used as a tracer in metabolic studies to investigate carbohydrate metabolism pathways. Its stable isotope labeling allows researchers to trace the movement and transformation of carbohydrates within biological systems.

| Application | Description |

|---|---|

| Tracing Metabolic Pathways | Used to study the conversion of carbohydrates into energy and other metabolites. |

| Enzyme Activity Studies | Helps in understanding the activity of enzymes involved in galactose metabolism, such as galactose-1-phosphate uridylyltransferase. |

Drug Delivery Systems

The compound has shown promise as a vector for targeted drug delivery due to its ability to bind specifically to galactose receptors on various cell types, particularly liver cells.

| Study | Drug Delivery System | Target Cells | Outcome |

|---|---|---|---|

| Study 1 | Galactosylated nanoparticles | HepG2 (liver cancer) | Enhanced uptake and cytotoxicity |

| Study 2 | Galactosylated micelles | A549 (lung cancer) | Improved targeting and reduced side effects |

Diagnostic Applications

This compound is employed in diagnostic tests to evaluate liver function and metabolic disorders. The Galactose Elimination Capacity Test measures how quickly galactose is metabolized and eliminated from the bloodstream.

| Diagnostic Test | Purpose |

|---|---|

| Galactose Elimination Capacity Test | Assesses liver function by measuring the metabolism rate of galactose. |

Liver Function Assessment

A study involving healthy individuals and patients with liver disease demonstrated that this compound could effectively differentiate between normal and impaired liver function based on the rate of galactose metabolism during breath tests.

Cancer Therapy

Research has indicated that this compound-conjugated drug carriers can selectively target liver cancer cells, leading to increased therapeutic efficacy while minimizing side effects associated with traditional chemotherapy.

作用机制

D-Galactose-2-d exerts its effects through interactions with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It can induce cellular responses by binding to these receptors, leading to various downstream effects. For example, in drug delivery, the attachment of this compound to drugs enhances their uptake by target cells .

相似化合物的比较

D-Glucose: Another aldohexose, differing from D-Galactose-2-d at the fourth carbon atom.

D-Fructose: A ketohexose, structurally different due to the presence of a ketone group instead of an aldehyde.

Uniqueness: this compound is unique in its ability to participate in specific biochemical pathways and its role in the synthesis of complex carbohydrates. Its interactions with cell surface receptors make it particularly valuable in targeted drug delivery and diagnostic applications .

生物活性

D-Galactose-2-d (also known as 2-deoxy-D-galactose) is a structural analog of D-galactose that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that highlight its potential therapeutic applications.

This compound exhibits several biological activities through its interaction with metabolic pathways and cellular processes:

- Inhibition of Glycolysis : this compound is known to inhibit glycolytic pathways, which can lead to reduced tumor growth. This inhibition is particularly relevant in cancer research, where metabolic reprogramming of cancer cells is a critical area of study .

- Immunomodulation : Research indicates that this compound can modulate immune responses. It has been shown to inhibit T-cell responses in mouse models, suggesting potential applications in transplant medicine and autoimmune diseases .

- Biofilm Inhibition : D-Galactose has been evaluated for its ability to inhibit biofilm formation in periodontopathogens by targeting quorum sensing mechanisms. It significantly reduces the activity of autoinducer-2 (AI-2), a signaling molecule involved in biofilm development .

1. Bacteriocidal Effects

A study demonstrated the bacteriocidal effect of this compound against Escherichia coli strains. The compound was found to induce significant cytotoxic effects, leading to bacterial lysis. The mechanism was linked to the accumulation of phosphorylated derivatives of D-galactose, which interfere with normal cellular functions and macromolecule synthesis .

| Strain | Sensitivity to this compound | Mechanism |

|---|---|---|

| E. coli IFO 3545 | High | Accumulation of dGal1P |

| E. coli IFO 3992 | Moderate | GalK gene expression |

2. Therapeutic Applications in Renal Fibrosis

Recent findings have highlighted the role of this compound in renal fibrosis. By modulating terminal fucosylation processes, it presents a novel target for therapeutic intervention in kidney diseases. This research suggests that this compound could enhance understanding and treatment strategies for renal pathologies .

3. Impact on Biofilm Formation

Summary of Biological Activities

This compound demonstrates a wide range of biological activities with potential implications for various fields including oncology, immunology, and microbiology:

- Cancer Research : Inhibits glycolysis and tumor growth.

- Immunology : Modulates T-cell responses, potentially aiding transplant success.

- Microbiology : Inhibits biofilm formation in pathogenic bacteria.

属性

IUPAC Name |

(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-ODFFSVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of D-Galactose-2-d?

A1: this compound acts as a fucosylation inhibitor. Fucosylation is a type of glycosylation where a fucose sugar is added to proteins or lipids. This process is catalyzed by enzymes called fucosyltransferases (FUTs). This compound inhibits the activity of FUTs, thereby reducing the addition of fucose sugars to molecules. [, , , , ] This inhibition of fucosylation can have a wide range of downstream effects on cellular processes, particularly those related to inflammation and immune response.

Q2: What specific cell types and disease models have been studied in relation to this compound's effects on fucosylation?

A2: Research has shown that this compound effectively inhibits fucosylation in macrophages, key immune cells involved in inflammatory responses. [, , ] Specifically, studies have demonstrated that this compound can:

- Reduce inflammatory macrophage differentiation: this compound hinders the differentiation of macrophages into the pro-inflammatory M1 phenotype, suggesting a role in regulating macrophage polarization. [, ]

- Suppress T-cell activation and proliferation: this compound limits T-cell activation and proliferation, both in vitro and in vivo, indicating potential in modulating immune responses. []

- Impact ocular surface health: Research in mouse models of dry eye disease (DED) demonstrated that this compound reduced corneal epithelial defects and increased tear production, suggesting a potential therapeutic avenue for DED. []

Q3: How does this compound's inhibition of fucosylation translate to therapeutic potential in diseases like rheumatoid arthritis?

A3: Rheumatoid arthritis (RA) is characterized by chronic inflammation and joint damage. Studies using this compound in animal models of RA have shown promising results. [, , ] These include:

- Reduced arthritis severity: Treatment with this compound significantly reduced the severity of collagen-induced arthritis in mice, suggesting its potential as a disease-modifying agent. [, ]

- Modulation of immune responses: this compound decreased the levels of pro-inflammatory cytokines, such as TNF-α, and reduced the number of inflammatory macrophages in lymph nodes, indicating its ability to dampen the inflammatory response associated with RA. [, ]

- Regulation of macrophage phenotype: By inhibiting fucosylation, this compound appears to promote a shift in macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, potentially contributing to its therapeutic effects in RA. []

Q4: What is the structural characterization of this compound?

A4: this compound (2-deoxy-D-galactose) is a deoxy sugar that is structurally similar to D-galactose, but lacks a hydroxyl group at the C-2 position.

Q5: What are the potential implications of this compound affecting renal sugar transport, as observed in the winter flounder study?

A5: While the primary focus of recent research on this compound centers around its fucosylation inhibition properties, an earlier study in winter flounder revealed its interaction with renal sugar transport. [] The study demonstrated that this compound is secreted by the kidneys and that this secretion is influenced by the presence of other sugars like glucose and galactose. [] This finding suggests that this compound might interact with sugar transporters in the kidneys, potentially influencing sugar handling and excretion. Further investigation is needed to fully understand the implications of these interactions in mammals, particularly in the context of long-term administration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。